Cas no 88105-17-3 (Methyl 3-chlorothiophene-2-carboxylate)
Methyl 3-chlorothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-chlorothiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 3-chloro-, methyl ester
- methyl 3-chloro-2-thiophenecarboxylate
- 3-CHLOROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
- Methyl3-chlorothiophene-2-carboxylate
- PubChem9775
- Maybridge1_003830
- KSC495C2P
- HMS552G02
- ZWKYYONTMGVPSP-UHFFFAOYSA-N
- SBB053879
- Methyl-3-chlorothiophene-2-carboxylate
- MCULE
- PB32116
- SY012040
- DTXSID90380565
- Z1201618708
- 3-chlorothiophene-2-carboxylate
- SCHEMBL159806
- EN300-99971
- AKOS000279662
- CS-W017390
- MFCD00068135
- FS-1480
- 88105-17-3
- DB-012462
- DB-360865
- J-522167
-
- MDL: MFCD00068135
- Inchi: 1S/C6H5ClO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
- InChI Key: ZWKYYONTMGVPSP-UHFFFAOYSA-N
- SMILES: O=C(C1=C(Cl)C=CS1)OC
Computed Properties
- Exact Mass: 175.97000
- Monoisotopic Mass: 175.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
Experimental Properties
- Color/Form: powder
- Density: 1.28
- Melting Point: 37-38°C
- Boiling Point: 72-74°C 0,2mm
- Flash Point: 72-74°C/0.2mm
- Refractive Index: 1.49
- PSA: 54.54000
- LogP: 2.18810
- Solubility: Not determined
Methyl 3-chlorothiophene-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39-S37/39
-
Hazardous Material Identification:
- TSCA:N
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
Methyl 3-chlorothiophene-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-chlorothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017406-1g |
Methyl 3-chlorothiophene-2-carboxylate |
88105-17-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 017406-5g |
Methyl 3-chlorothiophene-2-carboxylate |
88105-17-3 | 97% | 5g |
£30.00 | 2022-03-01 | |
| Fluorochem | 017406-25g |
Methyl 3-chlorothiophene-2-carboxylate |
88105-17-3 | 97% | 25g |
£100.00 | 2022-03-01 | |
| Fluorochem | 017406-100g |
Methyl 3-chlorothiophene-2-carboxylate |
88105-17-3 | 97% | 100g |
£260.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134469-25g |
Methyl 3-chlorothiophene-2-carboxylate |
88105-17-3 | 97% | 25g |
¥668.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134469-1g |
Methyl 3-chlorothiophene-2-carboxylate |
88105-17-3 | 97% | 1g |
¥93.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134469-5g |
Methyl 3-chlorothiophene-2-carboxylate |
88105-17-3 | 97% | 5g |
¥175.90 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071065-25g |
Methyl 3-chlorothiophene-2-carboxylate |
88105-17-3 | 97% | 25g |
3217.0CNY | 2021-07-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071065-5g |
Methyl 3-chlorothiophene-2-carboxylate |
88105-17-3 | 97% | 5g |
665.0CNY | 2021-07-06 | |
| Apollo Scientific | OR24318-1g |
methyl 3-chlorothiophene-2-carboxylate |
88105-17-3 | 98% | 1g |
£15.00 | 2025-02-19 |
Methyl 3-chlorothiophene-2-carboxylate Production Method
Production Method 1
Production Method 2
1.2 Reagents: Cuprous chloride
Production Method 3
1.2 Reagents: Sodium nitrite , Hydrochloric acid
Production Method 4
1.2 Reagents: Hydrochloric acid , Cuprous chloride
Production Method 5
1.2 Reagents: Sodium nitrite Solvents: Water ; 1 h, -20 °C
1.3 Reagents: Hydrochloric acid , Cuprous chloride ; -20 °C; 1.5 h, 60 °C
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Cupric chloride Solvents: Acetonitrile , Ethylene glycol ; 4 min, 82 °C
Production Method 9
Methyl 3-chlorothiophene-2-carboxylate Raw materials
- 3-Chlorothiophene-2-carboxylic acid
- Methyl 3-aminothiophene-2-carboxylate
- 2-Carbomethoxy-3-thiophenesulfonyl chloride
Methyl 3-chlorothiophene-2-carboxylate Preparation Products
Methyl 3-chlorothiophene-2-carboxylate Suppliers
Methyl 3-chlorothiophene-2-carboxylate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on Methyl 3-chlorothiophene-2-carboxylate
Methyl 3-chlorothiophene-2-carboxylate (CAS No. 88105-17-3): An Overview of Its Properties, Applications, and Recent Research
Methyl 3-chlorothiophene-2-carboxylate (CAS No. 88105-17-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it valuable for various applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding Methyl 3-chlorothiophene-2-carboxylate.
Methyl 3-chlorothiophene-2-carboxylate is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom. The presence of the chlorine and carboxylate groups imparts distinct chemical and physical properties to the molecule. The compound is typically synthesized through a series of well-documented reactions, including the reaction of 3-chlorothiophene-2-carboxylic acid with methanol in the presence of an acid catalyst.
The molecular formula of Methyl 3-chlorothiophene-2-carboxylate is C6H4ClO2S, and its molecular weight is approximately 175.6 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). These solubility properties make it suitable for use in various chemical reactions and formulations.
In terms of its chemical reactivity, Methyl 3-chlorothiophene-2-carboxylate can participate in a variety of reactions due to the presence of the chlorine and carboxylate functional groups. For instance, the chlorine atom can be readily substituted in nucleophilic substitution reactions, while the carboxylate group can undergo esterification, amidation, and other transformations. These reactivity features make Methyl 3-chlorothiophene-2-carboxylate a valuable intermediate in the synthesis of more complex molecules.
Recent research has highlighted several applications of Methyl 3-chlorothiophene-2-carboxylate. One notable area is its use in the development of new materials for organic electronics. The unique electronic properties of thiophene derivatives make them attractive candidates for use in organic semiconductors and photovoltaic devices. Studies have shown that Methyl 3-chlorothiophene-2-carboxylate can be incorporated into polymer chains to enhance their charge transport properties and improve device performance.
In the pharmaceutical industry, Methyl 3-chlorothiophene-2-carboxylate has been explored as a potential lead compound for drug discovery. Its structural similarity to known bioactive molecules has led researchers to investigate its biological activities. For example, recent studies have demonstrated that derivatives of Methyl 3-chlorothiophene-2-carboxylate exhibit promising anti-inflammatory and anticancer properties. These findings suggest that further research into this compound could lead to the development of new therapeutic agents.
Beyond its applications in materials science and pharmaceuticals, Methyl 3-chlorothiophene-2-carboxylate has also been studied for its environmental impact. Researchers have investigated its biodegradability and potential toxicity to ensure that it can be used safely in industrial processes. Preliminary studies indicate that under certain conditions, the compound can be biodegraded by microorganisms, reducing its environmental footprint.
In conclusion, Methyl 3-chlorothiophene-2-carboxylate (CAS No. 88105-17-3) is a multifaceted compound with a wide range of applications in chemistry, materials science, and pharmaceutical research. Its unique chemical structure and reactivity make it a valuable intermediate for synthesizing more complex molecules. Recent research has highlighted its potential in developing new materials for organic electronics and discovering novel therapeutic agents. As ongoing studies continue to uncover new properties and applications, Methyl 3-chlorothiophene-2-carboxylate remains an important molecule in various scientific disciplines.
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